Retinoyl CoA

Vue d'ensemble

Description

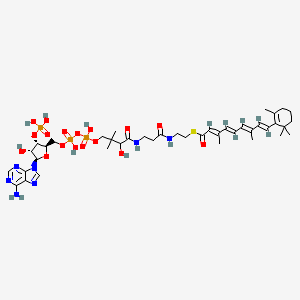

Retinoyl CoA belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

An enzyme that catalyzes the acyl group transfer of acyl COENZYME A to RETINOL to generate COENZYME A and a retinyl ester.

Applications De Recherche Scientifique

Biochemical Role in Retinoylation

Retinoylation Process

Retinoyl CoA is crucial for the posttranslational modification of proteins through a process known as retinoylation. This involves the covalent attachment of the retinoyl moiety to proteins, which modulates their function and activity. Research has demonstrated that retinoylation occurs in various tissues, including the liver, kidney, and brain, indicating its widespread physiological relevance .

Mechanism of Action

The formation of this compound from retinoic acid requires ATP, CoA, and magnesium ions. Studies show that higher levels of retinoylation are observed in vitamin A-deficient rats compared to normal ones, suggesting a compensatory mechanism to enhance protein modification under nutrient-scarce conditions . The enzymatic activity associated with this compound is sensitive to various fatty acids, implicating metabolic regulation in its function .

Developmental Biology

Role in Embryogenesis

Retinoic acid signaling pathways are critical during embryonic development. This compound contributes to the regulation of gene expression through its interaction with nuclear receptors, influencing cell differentiation and growth . Case studies have shown that disruptions in retinoid signaling can lead to developmental defects, underscoring the importance of this compound in normal embryonic processes .

Pharmacological Applications

Cancer Therapy

Retinoids, including those derived from this compound, have been explored as therapeutic agents in oncology. All-trans retinoic acid (a derivative) is utilized in treating acute promyelocytic leukemia by inducing differentiation in cancer cells . this compound's role in promoting differentiation and apoptosis in tumor cells positions it as a potential candidate for future cancer therapies . Research indicates that combinations of retinoids can enhance therapeutic efficacy against various cancers .

Dermatological Applications

Skin Health and Anti-Aging

Retinol and its derivatives are widely used in skincare products due to their ability to promote skin cell turnover and improve skin texture. This compound's involvement in these processes is significant; it enhances collagen synthesis and reduces signs of aging through its action on skin cells . Clinical studies have demonstrated that topical formulations containing retinol lead to improved skin appearance by increasing epidermal thickness and collagen production .

Data Summary and Case Studies

Analyse Des Réactions Chimiques

Mechanism of Retinoylation

Retinoylation is a two-step process that begins with the formation of retinoyl CoA, followed by the transfer of the retinoyl group to target proteins. The mechanism involves:

-

Formation of this compound : As described above, this step is ATP-dependent and occurs in various tissues including liver, kidney, and brain.

-

Transfer to Proteins : The retinoyl group is covalently attached to specific amino acids in proteins, primarily through thioester bonds. This reaction is influenced by several factors:

-

Concentration of this compound.

-

Incubation time.

-

Presence of fatty acyl-CoAs which can suppress the reaction.

-

Enzymatic Kinetics

The kinetics of the retinoylation process has been characterized in various studies. For example, using crude liver extracts, the maximum velocity (Vmax) for the formation of retinoylated proteins was found to be approximately 2.6 nmol/min/mg protein with a Michaelis constant (Km) of about 95 µM for this compound .

Tissue Distribution and Activity

The synthesis and activity of this compound vary across different tissues:

| Tissue | Rate of this compound Formation (pmol/min/mg protein) |

|---|---|

| Liver | 18.2 |

| Kidney | 400 |

| Testis | 160 |

| Brain | Varies but significant levels detected |

These variations indicate that different tissues have adapted their metabolism to utilize retinoids according to their physiological needs .

Propriétés

Numéro CAS |

81295-48-9 |

|---|---|

Formule moléculaire |

C41H62N7O17P3S |

Poids moléculaire |

1050 g/mol |

Nom IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenethioate |

InChI |

InChI=1S/C41H62N7O17P3S/c1-25(13-14-28-27(3)12-9-16-40(28,4)5)10-8-11-26(2)20-31(50)69-19-18-43-30(49)15-17-44-38(53)35(52)41(6,7)22-62-68(59,60)65-67(57,58)61-21-29-34(64-66(54,55)56)33(51)39(63-29)48-24-47-32-36(42)45-23-46-37(32)48/h8,10-11,13-14,20,23-24,29,33-35,39,51-52H,9,12,15-19,21-22H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b11-8+,14-13+,25-10+,26-20+/t29-,33-,34-,35?,39-/m1/s1 |

Clé InChI |

GREHPZMOJNYZIO-QXBAZQDESA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)/C)/C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C |

Description physique |

Solid |

Synonymes |

Acyl CoA Retinol Acyltransferase Acyl CoA-Retinol Acyltransferase Acyltransferase, Acyl CoA-Retinol CoA-Retinol Acyltransferase, Acyl Ester Synthetase, Retinol Fatty Acyl Coenzyme A Retinol Acyltransferase Fatty Acyl Coenzyme A-Retinol Acyltransferase Fatty-Acyltransferase, Retinol O-Fatty-Acyltransferase, Retinol Retinol Ester Synthetase Retinol Fatty Acyltransferase Retinol Fatty-Acyltransferase Retinol O Fatty Acyltransferase Retinol O-Fatty-Acyltransferase Retinol Palmitate Synthetase Retinol Stearate Synthetase Retinol-Palmitate Synthetase Stearate Synthetase, Retinol Synthetase, Retinol Ester Synthetase, Retinol Stearate Synthetase, Retinol-Palmitate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.